Chiral 2-Aminobutyl Side Chain vs. Linear 4-Aminobutyl Analogs: Impact on Predicted Physicochemical and Pharmacological Properties
The target compound contains a chiral 2-aminobutyl side chain, whereas the closely related analog 1-(4-aminobutyl)pyrrolidine-2,5-dione (CAS 90289-33-1) features an achiral linear chain . In a class-level study on N-(4-amino-2-butynyl)succinimides, even small structural changes (e.g., methyl substitution) led to functional shifts between full agonism, partial agonism, and competitive antagonism at muscarinic receptors in guinea-pig ileum and bladder tissues [1]. The chiral center in 1-(2-aminobutyl)pyrrolidine-2,5-dione is predicted to offer a distinct 3D pharmacophore compared to the linear analog, potentially leading to a unique selectivity profile [2].
| Evidence Dimension | Side chain structure and chirality |
|---|---|
| Target Compound Data | 2-aminobutyl side chain with a chiral center at C2 |
| Comparator Or Baseline | 1-(4-aminobutyl)pyrrolidine-2,5-dione: linear, achiral 4-aminobutyl chain |
| Quantified Difference | Qualitative difference in chirality and chain position |
| Conditions | Structural comparison; functional impact inferred from class-level SAR studies |
Why This Matters
For research programs optimizing target engagement, the chiral center offers a potential advantage for achieving stereospecific interactions not possible with achiral analogs.
- [1] Ringdahl, B., et al. (1987). Structural requirements for affinity and efficacy of N-(4-amino-2-butynyl)succinimides at muscarinic receptors in the guinea-pig ileum and urinary bladder. European Journal of Pharmacology, 140(1), 13-23. View Source
- [2] PubChem. 1-(2-Aminobutyl)pyrrolidine-2,5-dione. Compound Summary. View Source
